(Pyridin-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine
Description
“(Pyridin-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine” is a secondary amine featuring two distinct heterocyclic substituents: a pyridin-2-ylmethyl group and a 1-(1,3-thiazol-2-yl)ethyl moiety.
Molecular Formula: C₁₁H₁₃N₃S
Molecular Weight: 219.3 g/mol
Structural Features:
- Pyridine ring at position 2 (electron-withdrawing, enhances polarity).
Properties
Molecular Formula |
C11H13N3S |
|---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)-1-(1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C11H13N3S/c1-9(11-13-6-7-15-11)14-8-10-4-2-3-5-12-10/h2-7,9,14H,8H2,1H3 |
InChI Key |
BUFLFHVSRCFTJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NCC2=CC=CC=N2 |
Origin of Product |
United States |
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific functional groups present. Major products could include derivatives with modified pyridine or thiazole moieties.
Scientific Research Applications
While direct research on this specific compound is limited, let’s explore broader applications of pyridine and thiazole derivatives:
Antimicrobial Activity: Thiazoles exhibit antimicrobial properties. The compound might have potential in this area.
Antitumor and Cytotoxic Activity: Thiazole derivatives have been investigated for their cytotoxic effects on tumor cell lines.
Biological and Clinical Applications: Pyridine derivatives play essential roles in biochemistry, such as in coenzymes (e.g., NAD+ and NADP+).
Mechanism of Action
Given the lack of specific data, we can’t pinpoint the exact mechanism for this compound. it might interact with biological targets related to pyridine and thiazole functionalities.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs, their molecular properties, and synthesis methods:
Key Observations :
- Pyridine vs.
- Thiazole Substitutions : Methyl groups on the thiazole (e.g., [1-(4-methyl-thiazol-2-yl)ethyl]amine) increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
- Salt Forms : Dihydrochloride derivatives (e.g., ) exhibit higher solubility in polar solvents compared to free bases, critical for pharmaceutical formulations .
- Molecular Weight: The target compound (219.3 g/mol) falls within the "drug-like" range (150–500 g/mol), whereas bulkier analogs like the thienopyrimidine derivative (290.41 g/mol) may face bioavailability challenges .
Biological Activity
The compound (Pyridin-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is a heterocyclic amine that combines a pyridine ring with a thiazole moiety. This unique structure contributes to its diverse biological activities, including potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Chemical Structure and Properties
- Molecular Formula : C12H14N2S
- Molecular Weight : 218.32 g/mol
- CAS Number : 1211507-71-9
The compound's structure allows it to interact with various biological targets, which is crucial for its pharmacological properties.
Anticancer Activity
Research has shown that compounds containing both pyridine and thiazole rings exhibit significant anticancer properties. For instance, studies on related thiazole-containing compounds have demonstrated their ability to inhibit specific kinases involved in tumor growth. The mechanism often involves the modulation of cell signaling pathways, leading to apoptosis in cancer cells.
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Anticancer | Inhibits kinase activity |
| N-(1,3-thiazol-2-yl)pyridin-2-amine | KDR kinase inhibitor | Selective inhibition |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its ability to disrupt bacterial cell membranes and inhibit essential enzymes has been noted in several studies. The thiazole ring is particularly effective in enhancing the compound's interaction with microbial targets.
Case Studies
-
In Vivo Studies : A series of derivatives of this compound were tested in vivo for their anticancer effects. Results indicated that certain modifications led to enhanced potency against specific cancer cell lines, such as A431 and Jurkat cells.
- Key Findings :
- Compound modifications improved selectivity for cancer cells over normal cells.
- Significant reduction in tumor size was observed in animal models.
- Key Findings :
- Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit various enzymes linked to cancer progression and inflammation. It showed promising results as an enzyme inhibitor, particularly against kinases involved in cell proliferation.
Mechanistic Insights
The biological activity of this compound can be attributed to:
- Binding Affinity : The structural features allow for strong binding to target proteins.
- Modulation of Signaling Pathways : It influences pathways such as the AKT/mTOR pathway, which is critical in cancer biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
